molecular formula C11H18N4O B13632537 1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide

1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide

Cat. No.: B13632537
M. Wt: 222.29 g/mol
InChI Key: UATLFRSDVNDTMU-UHFFFAOYSA-N
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Description

1-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)cyclopentane-1-carboxamide is a cyclopentane-derived compound featuring an amino group, a carboxamide moiety, and a 4,5-dimethylimidazole substituent.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

1-amino-3-(4,5-dimethylimidazol-1-yl)cyclopentane-1-carboxamide

InChI

InChI=1S/C11H18N4O/c1-7-8(2)15(6-14-7)9-3-4-11(13,5-9)10(12)16/h6,9H,3-5,13H2,1-2H3,(H2,12,16)

InChI Key

UATLFRSDVNDTMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C2CCC(C2)(C(=O)N)N)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide typically involves the formation of the imidazole ring followed by its attachment to the cyclopentane moiety. One common synthetic route involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability.

Chemical Reactions Analysis

1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The imidazole ring can participate in substitution reactions, where substituents on the ring are replaced by other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopentane moiety may also contribute to the compound’s overall binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include other cyclopentane or imidazole-containing derivatives.

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
1-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)cyclopentane-1-carboxamide Amino, carboxamide, dimethylimidazole ~265.3* Potential enzyme inhibition, coordination chemistry
2-Aminoimidazole Amino, imidazole ~83.1 Antibiofilm agents, natural product synthesis
Cyclopentane-carboxamide derivatives Carboxamide, variable substituents Varies Drug candidates (e.g., kinase inhibitors)
4,5-Dimethylimidazole Dimethylimidazole ~96.1 Ligand in catalysis, metal coordination

*Estimated based on structural formula.

Key Differences and Implications

This contrasts with 2-aminoimidazole, which lacks the carboxamide group and cyclopentane backbone, limiting its conformational rigidity .

Carboxamide Functionality: The carboxamide group distinguishes it from non-amidated imidazole derivatives, enabling hydrogen-bonding interactions critical for target recognition in drug design.

Research Findings and Methodological Considerations

Crystallographic Analysis

The compound’s structure determination likely relies on programs like SHELXL (for refinement) and OLEX2 (for workflow integration), which are industry standards for small-molecule crystallography . For example:

  • SHELXL’s robustness in handling high-resolution data ensures precise bond-length and angle measurements, critical for confirming the dimethylimidazole substituent’s geometry.
  • OLEX2’s graphical interface facilitates interactive model building, particularly for the cyclopentane ring’s puckering conformation.

Lumping Strategy in Chemical Modeling

As discussed in climate-related lumping strategies, compounds with similar functional groups (e.g., imidazole derivatives) may be grouped to simplify reaction networks .

Biological Activity

1-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)cyclopentane-1-carboxamide, also known as a derivative of cyclopentane carboxylic acid, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure that includes an imidazole ring, which is known for its diverse biological properties.

  • Molecular Formula : C₁₁H₁₇N₃O₂
  • Molecular Weight : 223.27 g/mol
  • CAS Number : 1512964-32-7
  • Purity : >98%

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Properties

Research indicates that compounds structurally similar to this cyclopentane derivative exhibit significant anti-inflammatory effects. For instance, derivatives that inhibit the NF-kB pathway have shown promising results in reducing inflammation. The IC50 values for these compounds have been reported around 2.83 μM, demonstrating their potency in inhibiting inflammatory responses in cell lines stimulated with TNF-α .

Anticancer Activity

The compound's imidazole component is known to interact with various biological targets, making it a candidate for anticancer therapy. Studies have shown that related compounds can effectively inhibit the growth of cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM . This suggests that the compound may also exhibit similar anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the imidazole ring or the carboxamide group can significantly influence biological activity. For example:

ModificationEffect on Activity
Acetylation of hydroxyl groupsReduced NF-kB inhibitory activity
Amide substitution variationsEnhanced potency against inflammatory markers

Case Studies

Several studies have investigated the biological effects of related compounds:

  • NF-kB Inhibition : A study demonstrated that specific amide derivatives could inhibit NF-kB activation, leading to reduced expression of pro-inflammatory cytokines in human chondro-sarcoma cell lines .
  • Antitumor Activity : Another investigation into imidazole derivatives revealed their ability to induce apoptosis in various cancer cell lines, suggesting a potential therapeutic role in oncology .

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